molecular formula C31H29N5O7 B2786529 Lin28-let-7a antagonist 1 CAS No. 2024548-03-4

Lin28-let-7a antagonist 1

Cat. No. B2786529
CAS RN: 2024548-03-4
M. Wt: 583.601
InChI Key: GBHKWXUSQTVIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lin28-let-7a antagonist 1, also known as compound 1632, is a potent antagonist of Lin28/pre-let-7 interaction . It inhibits Lin28A binding to pre-let-7a-2 with an IC50 of 8 μM . This compound shows a clear antagonistic effect against the Lin28-let-7a interaction .


Synthesis Analysis

The synthesis of Lin28-let-7a antagonist 1 involves the use of short modified oligoribonucleotides, known as 'looptomirs’ . These looptomirs selectively antagonize the docking of Lin28, but still permit processing of pre-let-7a-2 by Dicer . This results in the restoration of mature let-7 synthesis and inhibition of growth and clonogenic potential in Lin28 overexpressing hepatocarcinoma cells .


Molecular Structure Analysis

The molecular weight of Lin28-let-7a antagonist 1 is 583.59 . Its molecular formula is C31H29N5O7 . The compound appears as a solid, light yellow to yellow in color .


Chemical Reactions Analysis

Lin28-let-7a antagonist 1 shows a clear antagonistic effect against the Lin28-let-7a interaction . It inhibits the Lin28A binding to pre-let-7a-2, with an IC50 of 8 μM . This compound also inhibits the Lin28B-let-7 interaction, albeit with slightly reduced potency .


Physical And Chemical Properties Analysis

Lin28-let-7a antagonist 1 is a solid compound with a molecular weight of 583.59 and a molecular formula of C31H29N5O7 . It is light yellow to yellow in color . The compound is stable at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 2 years and -20°C for 1 year .

Scientific Research Applications

1. Cancer Research and Therapeutics

Studies have shown the significant role of Lin28-let-7a antagonist in cancer research. Lin28, an RNA-binding protein, blocks the synthesis of the let-7 microRNA tumor suppressor in certain cancers. A small-molecule antagonist of Lin28, identified through chemical screening, has been found to rescue let-7 processing and function in Lin28-expressing cancer cells, induce differentiation of mouse embryonic stem cells, and reduce tumor-sphere formation in specific cell lines (Roos et al., 2016). Another study reports the identification of inhibitors that disrupt let-7 oligouridylation, impair Lin28-mediated let-7 biogenesis, and suppress Lin28’s activity in leukemia cells and embryonic stem cells (Wang et al., 2018).

2. Metabolic Regulation

Lin28 and let-7 have been identified as key players in regulating glucose metabolism in adult mice and in reprogramming metabolism during tissue injury and repair. The Lin28/let-7 pathway's role in these metabolic processes suggests potential therapeutic applications for diseases characterized by metabolic dysregulation (Nguyen & Zhu, 2015).

3. Stem Cell Biology

The Lin28/let-7 axis is also important in stem cell biology. It acts as a bistable switch, influencing the differentiation and maintenance of stem cells. Manipulation of this pathway using Lin28-let-7a antagonists can have profound effects on stem cell properties, offering avenues for therapeutic intervention in regenerative medicine and oncology (Roos et al., 2016).

4. Developmental Biology

This axis is crucial in controlling the timing of embryonic development. Understanding and manipulating this pathway can provide insights into developmental disorders and potential treatments (Nguyen & Zhu, 2015).

5. Neurobiology

The Lin28/let-7 pathway has been implicated in neurodegeneration and neuron-related tumorigenesis. Studies suggest that manipulating this pathway could be significant in understanding and treating neurological diseases and injuries (Roos et al., 2016).

Mechanism of Action

Lin28-let-7a antagonist 1 acts by blocking the biogenesis of the lethal-7 (let-7) microRNA (miRNA) family . It also directly binds messenger RNA (mRNA) targets, such as IGF-2 mRNA, and alters downstream splicing and translation events . This compound specifically induces the increase in the cellular let-7 levels by targeting Lin28 .

Safety and Hazards

Lin28-let-7a antagonist 1 is intended for research use only and is not for sale in certain territories . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . Repeated freeze and thaw cycles should be avoided .

properties

IUPAC Name

4-[4,4-dimethyl-8-nitro-7-(4-phenylmethoxycarbonylpiperazin-1-yl)chromeno[4,3-c]pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N5O7/c1-31(2)24-18-32-35(22-10-8-21(9-11-22)29(37)38)28(24)23-16-26(36(40)41)25(17-27(23)43-31)33-12-14-34(15-13-33)30(39)42-19-20-6-4-3-5-7-20/h3-11,16-18H,12-15,19H2,1-2H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHKWXUSQTVIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=CC(=C(C=C3O1)N4CCN(CC4)C(=O)OCC5=CC=CC=C5)[N+](=O)[O-])N(N=C2)C6=CC=C(C=C6)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lin28-let-7a antagonist 1

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